Conchosin A
Description
Such compounds are often explored for their roles in biological systems, including antimicrobial or anti-inflammatory activities. However, the absence of comprehensive peer-reviewed studies on Conchosin A necessitates cautious extrapolation from structurally or functionally related compounds.
Properties
CAS No. |
28625-28-7 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1S,2R,6S,9R,12R,15R)-15-hydroxy-1-methyl-5-methylidene-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadecane-4,14-dione |
InChI |
InChI=1S/C15H18O5/c1-7-9-4-3-8-6-19-11-5-10(16)14(2,15(8,11)18)12(9)20-13(7)17/h8-9,11-12,18H,1,3-6H2,2H3/t8-,9+,11-,12-,14+,15+/m1/s1 |
InChI Key |
FMMLMVQJDDLENY-IUYSZMJMSA-N |
SMILES |
CC12C3C(CCC4C1(C(CC2=O)OC4)O)C(=C)C(=O)O3 |
Isomeric SMILES |
C[C@]12[C@H]3[C@@H](CC[C@H]4[C@@]1([C@@H](CC2=O)OC4)O)C(=C)C(=O)O3 |
Canonical SMILES |
CC12C3C(CCC4C1(C(CC2=O)OC4)O)C(=C)C(=O)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Chalcomoracin, a flavonoid-benzofuran hybrid, differs markedly in core structure but shares bioactivity profiles (e.g., antioxidant properties) with hypothesized functions of this compound.
Functional and Bioactivity Comparison
Q & A
Q. What are the standard protocols for synthesizing and characterizing Conchosin A in laboratory settings?
Answer: Synthesis of this compound typically follows multi-step organic reactions, requiring precise control of reaction conditions (e.g., temperature, catalysts). Characterization involves spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC). For reproducibility, experimental sections must detail reagent purity, solvent systems, and validation steps (e.g., comparison to reference spectra) .
Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Answer: High-resolution mass spectrometry (HRMS) paired with liquid chromatography (LC-MS/MS) is widely used due to its sensitivity. Method validation should include calibration curves, recovery rates, and matrix effect assessments. Stability tests under varying pH and temperature conditions are critical to ensure accuracy .
Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Answer: Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative controls, vehicle-only groups). Dose-response curves and IC50 calculations are essential. Ensure assays comply with OECD guidelines for reliability, including blinding and replicate experiments .
Advanced Research Questions
Q. What experimental frameworks are suitable for elucidating this compound’s mechanistic pathways in disease models?
Answer: Combine in vitro (e.g., siRNA knockdown, CRISPR-Cas9) and in vivo (transgenic animal models) approaches. Isotopic labeling (e.g., ¹⁴C-Conchosin A) can track metabolic pathways. Integrate omics data (proteomics, transcriptomics) to map molecular interactions .
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?
Answer: Conduct systematic reviews with predefined inclusion/exclusion criteria to assess study heterogeneity. Use meta-analysis tools (e.g., RevMan) to quantify effect sizes. Investigate variables like dosage regimes, model systems, and assay sensitivity as potential confounders .
Q. What interdisciplinary strategies enhance the study of this compound’s structure-activity relationships (SAR)?
Answer: Merge computational chemistry (molecular docking, QSAR models) with synthetic organic chemistry. Validate predictions through iterative synthesis and bioactivity testing. Collaborative workflows between chemists and biologists ensure alignment of SAR data with biological outcomes .
Q. How should stability studies be designed to assess this compound’s degradation under physiological conditions?
Answer: Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via accelerated stability testing (ICH Q1A guidelines). Use LC-MS to identify degradation products and assess their toxicity. Include kinetic modeling to predict shelf-life .
Q. What computational approaches are effective in predicting this compound’s pharmacokinetic properties?
Answer: Employ physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) and machine learning algorithms trained on ADME datasets. Validate predictions against in vivo pharmacokinetic data (e.g., Cmax, half-life) .
Q. How can researchers evaluate this compound’s synergistic effects with existing therapeutics?
Answer: Use combination index (CI) methods (e.g., Chou-Talalay assay) to quantify synergy. Test across multiple ratios and concentrations. Validate findings in 3D cell cultures or co-culture systems to mimic tissue complexity .
Methodological Guidance
How to formulate a research question on this compound that addresses a literature gap?
Answer: Conduct a scoping review to identify understudied areas (e.g., mechanisms in rare diseases). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. Ensure alignment with funding priorities or public health needs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
